molecular formula C21H23NO6 B11168473 N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline

Cat. No.: B11168473
M. Wt: 385.4 g/mol
InChI Key: IQNFKLXOJMZJNC-UHFFFAOYSA-N
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Description

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is a synthetic organic compound that belongs to the class of furochromen derivatives This compound is characterized by its unique structure, which includes a furochromen core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline typically involves multiple steps, starting with the preparation of the furochromen core. The furochromen core can be synthesized through a series of reactions, including cyclization and oxidation of appropriate precursors. The final step involves the acylation of norvaline with the furochromen derivative under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Acetylacetone: Another compound with a similar diketone structure.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is unique due to its furochromen core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

2-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C21H23NO6/c1-5-6-16(20(24)25)22-19(23)8-15-11(3)14-7-13-10(2)12(4)27-17(13)9-18(14)28-21(15)26/h7,9,16H,5-6,8H2,1-4H3,(H,22,23)(H,24,25)

InChI Key

IQNFKLXOJMZJNC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Origin of Product

United States

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